![molecular formula C13H19BrO B1334595 Benzyl 6-Bromohexyl Ether CAS No. 54247-27-7](/img/structure/B1334595.png)
Benzyl 6-Bromohexyl Ether
Overview
Description
Benzyl 6-bromohexyl ether is a chemical compound that falls within the category of ethers. It consists of a benzyl group attached to a 6-bromohexyl chain through an oxygen atom . This compound is used in organic synthesis as a reagent for the formation of carbon-carbon bonds .
Molecular Structure Analysis
The Benzyl 6-Bromohexyl Ether molecule contains a total of 34 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 7 rotatable bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 1 ether(s) (aliphatic) .Physical And Chemical Properties Analysis
Benzyl 6-Bromohexyl Ether has a molecular formula of C13H19BrO, an average mass of 271.193 Da, and a monoisotopic mass of 270.061920 Da .Scientific Research Applications
Comprehensive Analysis of Benzyl 6-Bromohexyl Ether Applications
Benzyl 6-Bromohexyl Ether, also known as (((6-Bromohexyl)oxy)methyl)benzene, is a chemical compound with the molecular formula
C13H19BrO C_{13}H_{19}BrO C13H19BrO
and a molecular weight of 271.20 . It is a colorless to light yellow clear liquid with specific applications in scientific research. Below is a detailed analysis of its unique applications across various fields.Synthesis of Liquid Crystals: Benzyl 6-Bromohexyl Ether is utilized in the synthesis of liquid crystals. Its bromine atom can undergo nucleophilic substitution reactions, making it a precursor for the introduction of mesogenic groups that are essential in the formation of liquid crystalline phases.
Phase Transfer Catalysis: In phase transfer catalysis, this compound acts as an intermediate. The bromine atom can be replaced by other nucleophiles, allowing for the synthesis of more complex molecules in a biphasic system where this compound can transfer between the aqueous and organic phases.
Preparation of Enantiopure Epoxides: The compound has been used in the enantioselective hydrolysis of styrene oxide and benzyl glycidyl ether by a variant of epoxide hydrolase from Agromyces mediolanus, which is crucial for producing optically active pharmaceuticals .
Safety and Hazards
properties
IUPAC Name |
6-bromohexoxymethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrO/c14-10-6-1-2-7-11-15-12-13-8-4-3-5-9-13/h3-5,8-9H,1-2,6-7,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHDZRWPKYMHVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCCCCCBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382813 | |
Record name | Benzyl 6-Bromohexyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl 6-Bromohexyl Ether | |
CAS RN |
54247-27-7 | |
Record name | Benzyl 6-Bromohexyl Ether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00382813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzyl 6-Bromohexyl Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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